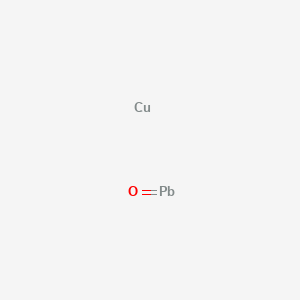
Copper;oxolead
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;oxolead is a compound that combines copper and lead with oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper;oxolead can be synthesized through various methods, including the reaction of copper and lead oxides under controlled conditions. One common method involves heating a mixture of copper(II) oxide and lead(II) oxide in a furnace at high temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale furnaces and reactors. The process involves the careful mixing of copper and lead oxides, followed by heating in a controlled environment. The resulting compound is then purified and processed for various applications.
Chemical Reactions Analysis
Types of Reactions
Copper;oxolead undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: this compound can undergo substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds.
Scientific Research Applications
Copper;oxolead has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of copper;oxolead involves its interaction with molecular targets and pathways within cells. The compound can interact with enzymes and proteins, leading to various biochemical effects. For example, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
Copper;oxolead can be compared with other similar compounds, such as:
Copper(II) oxide: A compound with similar oxidation properties.
Lead(II) oxide: Shares some chemical properties with this compound.
Copper(II) chloride: Another copper compound with distinct chemical behavior.
Uniqueness
This compound is unique due to its combination of copper and lead, which imparts specific chemical and physical properties not found in other compounds
Properties
CAS No. |
115493-79-3 |
|---|---|
Molecular Formula |
CuOPb |
Molecular Weight |
287 g/mol |
IUPAC Name |
copper;oxolead |
InChI |
InChI=1S/Cu.O.Pb |
InChI Key |
RCCZAUNXYIMXKW-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pb].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















